Thalidomide-C6-Br is a brominated derivative of thalidomide, a compound that was originally developed in the late 1950s as a sedative and antiemetic. Thalidomide became infamous due to its teratogenic effects, which caused severe birth defects when taken by pregnant women. Despite this dark history, thalidomide and its derivatives have been repurposed for therapeutic use in various medical conditions, particularly in treating multiple myeloma and leprosy. The specific modification of thalidomide with a bromine atom at the C6 position enhances its pharmacological properties and provides a unique compound for further research and application in medicinal chemistry.
Thalidomide-C6-Br is classified under the category of pharmaceutical compounds and specifically as a thalidomide derivative. Its molecular formula is , with a molecular weight of approximately 421.3 g/mol. The compound is recognized for its complex structure, which includes elements that allow it to interact with biological systems effectively .
The synthesis of Thalidomide-C6-Br involves several critical steps:
The synthetic route must be carefully monitored to avoid side reactions and ensure that the desired product is obtained efficiently.
The molecular structure of Thalidomide-C6-Br can be represented by its IUPAC name: 4-(6-bromohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione. The compound's structural formula reveals important functional groups that contribute to its biological activity:
This structural configuration allows Thalidomide-C6-Br to interact effectively with biological targets, primarily through its binding affinity to cereblon .
Thalidomide-C6-Br participates in several significant chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Thalidomide-C6-Br exerts its pharmacological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:
This mechanism is crucial for understanding how Thalidomide-C6-Br can be utilized in therapeutic contexts.
Thalidomide-C6-Br exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 421.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are essential for evaluating the compound's usability in various applications .
Thalidomide-C6-Br has a broad range of applications across different scientific fields:
Through these applications, Thalidomide-C6-Br continues to be an important compound within pharmaceutical research and development.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5